![molecular formula C23H29N7O2 B2818047 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-21-6](/img/structure/B2818047.png)
2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a piperazine ring, a triazolo-pyrimidine ring, and a methoxyphenyl group. These groups are likely to confer specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of multiple rings, including a cyclohexane ring, a piperazine ring, and a triazolo-pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, and the triazolo-pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures might make the compound relatively rigid, and the various functional groups could affect its solubility in different solvents .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole-containing compounds have garnered attention due to their potential as anticancer agents. These scaffolds can interact with biological receptors through hydrogen bonding and dipole interactions. Specifically, the compound has a unique structure that may contribute to its activity against cancer cells. Researchers have explored synthetic methods to access 1,2,4-triazole derivatives with promising anticancer properties .
Antimicrobial Properties
The N–C–S linkage in the 1,2,4-triazole skeleton has led to the development of antimicrobial agents. Some well-known medicines containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, demonstrate antimicrobial activity. Investigating the compound’s potential as an antimicrobial agent could be valuable .
Anti-Inflammatory Effects
1,2,4-Triazoles have also shown anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development. Further research could explore the compound’s anti-inflammatory potential .
Antioxidant Activity
Compounds with 1,2,4-triazole moieties may act as antioxidants, protecting cells from oxidative stress. Investigating the antioxidant effects of this compound could provide valuable insights .
Analgesic Properties
Some 1,2,4-triazole derivatives exhibit analgesic activity. Understanding whether this compound shares similar properties could be relevant for pain management research .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug discovery. The compound’s structure may allow it to interact with specific enzymes, making it a potential candidate for enzyme inhibition studies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h5,8-9,15-17H,2-4,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNGVUSXQXVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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